Conformational Energy Landscape: 3-Thia vs. 3-Oxa Bicyclic Ketone Analog Comparison
The 3-thia analog exhibits a distinct conformational energy profile compared to its 3-oxa counterpart. Single-point calculations at the MP4/6-31G level for the 3-oxa analog revealed an energy difference of ΔE = 1.497 kcal/mol between chair-chair (CC) and boat-chair (BC) conformers [1]. Full geometry optimization of the sulfur-containing ketone at the HF/6-31G level demonstrated that the BC form is slightly more stable than the CC form, identical to the trend observed for the oxygen counterpart [1]. However, X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one unequivocally identified a chair-boat conformer in the solid state with the sulfur atom positioned in the boat portion, a conformational arrangement that differs from the chair-chair conformation adopted by the corresponding oxygen-containing ketone in the solid state [1][2].
| Evidence Dimension | Conformational energy difference (CC vs BC conformers) and solid-state conformer identity |
|---|---|
| Target Compound Data | BC form slightly more stable than CC form (HF/6-31G); solid-state = chair-boat conformer with sulfur in boat portion |
| Comparator Or Baseline | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one: ΔE = 1.497 kcal/mol (MP4/6-31G); solid-state = chair-chair conformer |
| Quantified Difference | ΔE (oxa) = 1.497 kcal/mol; thia analog shows same BC > CC trend computationally but different solid-state conformer (chair-boat vs chair-chair) |
| Conditions | MP4/6-31G single-point calculations; HF/6-31G full geometry optimization; X-ray diffraction analysis of crystalline solids |
Why This Matters
The divergent solid-state conformation of the 3-thia analog directly impacts crystal packing, solubility, and potential polymorph control during formulation, making it a distinct chemical entity for procurement rather than an interchangeable scaffold.
- [1] Phosphorus, Sulfur, and Silicon and the Related Elements. Geometrical Optimizations, NMR Analyses, and Novel Crystal Structures of 3-Oxa-7-Benzyl-7-Azabicyclo[3.3.1]nonan-9-one and 3-Thia-7-Benzyl-7-Azabicyclo[3.3.1]nonan-9-one; Structural Analysis of the Corresponding 3,7-Diheterabicyclo[3.3.1]nonane Hydroperchlorates. 1999, 148:97-116. doi:10.1080/10426509908037003. View Source
- [2] Bailey BR 3rd, Berlin KD, Holt EM, Scherlag BJ, Lazzara R, Brachmann J, van der Helm D, Powell DR, Pantaleo NS, Ruenitz PC. J Med Chem. 1984 Jun;27(6):758-67. doi: 10.1021/jm00372a010. PMID: 6737418. View Source
